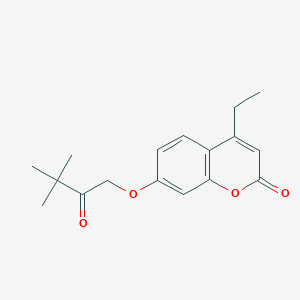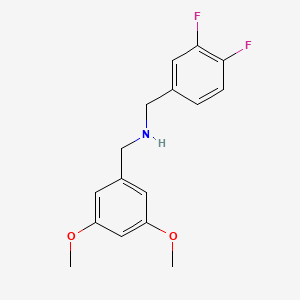![molecular formula C16H19N3O B5780346 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide, commonly known as TPD, is a heterocyclic compound that has attracted significant attention from the scientific community due to its unique chemical properties and potential applications. TPD is a highly stable and rigid molecule that possesses a pyridinecarbohydrazide moiety, which can be easily modified to introduce various functional groups.
作用機序
The mechanism of action of TPD is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. In studies involving cancer cells, TPD has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of enzymes involved in cell survival pathways. In studies involving Alzheimer's disease, TPD has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
TPD has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In studies involving cancer cells, TPD has been shown to induce cell death and inhibit tumor growth. In studies involving Alzheimer's disease, TPD has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In studies involving catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions.
実験室実験の利点と制限
One of the main advantages of TPD is its high stability and rigidity, which makes it an ideal building block for the synthesis of novel materials and supramolecular structures. Additionally, the synthesis method for TPD is relatively simple and can be carried out in a laboratory setting with standard equipment. However, one limitation of TPD is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for research involving TPD. One area of interest is the development of TPD-based materials and supramolecular structures with novel properties and applications. Another area of interest is the investigation of TPD as an anticancer agent and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of TPD and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成法
TPD can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions involving hydrazine hydrate, acetic anhydride, and triethylamine to yield TPD. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
TPD has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, TPD has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions, including hydrogenation and oxidation. In medicinal chemistry, TPD has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit enzymes involved in the development of Alzheimer's disease.
特性
IUPAC Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(14-3-1-2-4-17-14)19-18-15-12-6-10-5-11(8-12)9-13(15)7-10/h1-4,10-13H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBFPDKFSWQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)